molecular formula C12H16ClNO2 B2836570 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride CAS No. 2244721-31-9

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride

Cat. No.: B2836570
CAS No.: 2244721-31-9
M. Wt: 241.72
InChI Key: BMYJJSWGXWJURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

The synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with ketones under acidic conditions. For example, the Pomeranz–Fritsch cyclization can be used, where aniline reacts with an aldehyde in the presence of an acid catalyst to form the quinoline ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity, such as using zeolite catalysts or other advanced catalytic systems .

Chemical Reactions Analysis

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.

Scientific Research Applications

Comparison with Similar Compounds

1,4-Dimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid hydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

1,4-dimethyl-3,4-dihydro-2H-quinoline-8-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-8-6-7-13(2)11-9(8)4-3-5-10(11)12(14)15;/h3-5,8H,6-7H2,1-2H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYJJSWGXWJURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C2=C1C=CC=C2C(=O)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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